Lipophilicity Enhancement: Cyclobutylmethoxy vs. Methoxy in a Pyridazine Scaffold – ~1.2 Log Unit Increase
Substitution of a methoxy group with a cyclobutylmethoxy group on a pyridazine scaffold increases calculated LogP by approximately 1.2 log units, from −0.16 to 1.07, as determined by Fluorochem's computational property predictions for the closely related tetrahydropyrido[4,3-c]pyridazine series . This magnitude of lipophilicity shift is known to substantially impact membrane permeability, plasma protein binding, and off-target promiscuity in lead optimization programs [1].
| Evidence Dimension | Calculated octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP ~1.07 (3-(cyclobutylmethoxy)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine) |
| Comparator Or Baseline | LogP −0.16 (3-methoxy-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine) |
| Quantified Difference | ΔLogP ≈ +1.23 units |
| Conditions | Fluorochem computational LogP prediction (method: ACD/Labs or similar) for 98%-purity compounds |
Why This Matters
A 1.2-log unit increase in LogP corresponds to roughly a 16-fold increase in partition coefficient, which directly influences membrane permeability and oral absorption potential, making the cyclobutylmethoxy derivative a meaningfully different starting point for medicinal chemistry design.
- [1] Waring, M. J. Lipophilicity in drug discovery. Expert Opin. Drug Discov. 2010, 5, 235–248. doi:10.1517/17460441003605098. View Source
